molecular formula C13H10F2O B6373204 2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% CAS No. 1261950-20-2

2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95%

Cat. No. B6373204
CAS RN: 1261950-20-2
M. Wt: 220.21 g/mol
InChI Key: RAIZQBVRPXHHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% (2-F5MFP95) is a fluorinated phenol compound that has been studied for its potential applications in a variety of areas, including synthetic organic chemistry, biochemistry, and pharmacology. It has been found to possess a wide range of properties that make it a useful tool for laboratory experiments.

Scientific Research Applications

2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% has been studied for its potential applications in a variety of fields. It has been found to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of conditions. It has also been studied for its potential use as a catalyst in organic synthesis, as a reagent in biochemistry, and as a fluorescent probe in pharmacology.

Mechanism of Action

2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory molecules, and by blocking its activity, 2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% can reduce inflammation. Additionally, it has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative damage, as well as modulate the activity of various enzymes and proteins. It has also been found to have anti-cancer properties, and has been studied for its potential use in treating a variety of conditions.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be stored for long periods of time without significant degradation. Additionally, it is non-toxic and non-volatile, making it safe to handle and store. However, it is relatively expensive, and its solubility in water is limited, making it difficult to use in aqueous solutions.

Future Directions

There are a variety of potential future directions for 2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% research. It could be studied for its potential use in the development of new therapeutic agents, as well as its potential use as a catalyst in organic synthesis. Additionally, it could be studied for its potential use as a fluorescent probe in pharmacology, as well as its potential use in the development of new imaging techniques. Finally, it could be studied for its potential use as a reagent in biochemistry and its potential applications in the field of nanotechnology.

Synthesis Methods

2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% can be synthesized through a two-step process. First, 2-fluoro-5-methylphenol is reacted with N-bromosuccinimide (NBS) in dichloromethane to form the bromo derivative. This is then reacted with potassium fluoride in acetonitrile to produce 2-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95%. This method has been found to be a reliable and cost-effective way to produce the compound.

properties

IUPAC Name

2-fluoro-5-(2-fluoro-5-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-2-4-11(14)10(6-8)9-3-5-12(15)13(16)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIZQBVRPXHHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684165
Record name 2',4-Difluoro-5'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261950-20-2
Record name 2',4-Difluoro-5'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.